molecular formula C8H7BrClNO4S B1468832 Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate CAS No. 1343862-95-2

Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate

Cat. No. B1468832
CAS RN: 1343862-95-2
M. Wt: 328.57 g/mol
InChI Key: SDZSSNFJJONQMU-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate” is a synthetic compound that belongs to the sulfonamide group of chemicals. It has a CAS number of 1343862-95-2 .


Molecular Structure Analysis

The molecular formula of “Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate” is C8H7BrClNO4S . This indicates that the molecule contains eight carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom.


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate” is 328.57 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that certain alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, which include compounds structurally related to Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate, exhibit properties relevant to anticonvulsant activity. For instance, Hamor and Reavlin (1967) explored the anticonvulsant effects of alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, including methyl esters, highlighting the potential significance of electronic effects in antielectroshock activity (Hamor & Reavlin, 1967). Additionally, Hamor and Farraj (1965) studied the anticonvulsant activity of alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, demonstrating the impact of steric and electronic factors on antielectroshock effects (Hamor & Farraj, 1965).

Photodynamic Therapy Applications

The compound has potential applications in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, beneficial for Type II photodynamic therapy mechanisms, potentially applicable in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Complex Organic Molecules

Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate can also be a building block in the synthesis of more complex organic molecules. For example, Pokhodylo and Obushak (2019) demonstrated its use in synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, illustrating its role in creating novel organic compounds (Pokhodylo & Obushak, 2019).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Sappani and Karthikeyan (2014) investigated the inhibitory effects of similar sulfamoylbenzoic acid derivatives on mild steel corrosion in acidic environments, indicating potential industrial applications for Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

methyl 4-bromo-2-chloro-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZSSNFJJONQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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